3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
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Overview
Description
3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is an intriguing chemical compound with broad scientific research applications. Its unique structure integrates a cyclopentyl group, a fluorophenyl moiety, a 1,2,3-triazole ring, and a piperidinyl core, lending it distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide, a multi-step process is typically employed. The synthesis begins with the construction of the 1-(4-fluorophenyl)-1H-1,2,3-triazole framework through azide-alkyne cycloaddition, commonly known as the Huisgen reaction. This intermediate is then coupled with a piperidinyl compound via amidation to obtain the piperidin-4-yl-propanamide structure.
Industrial Production Methods: For large-scale production, an optimized route involves:
Azide-alkyne cycloaddition under Cu(I) catalysis.
Intermediate purification via chromatography.
Amidation reaction under controlled temperature and pH conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation at the cyclopentyl ring, potentially yielding hydroxylated derivatives.
Reduction: The triazole ring remains inert to reduction, but the carbonyl group can be reduced to hydroxyl.
Substitution: The fluorophenyl ring is a site for electrophilic aromatic substitution, especially under catalytic conditions.
Common Reagents and Conditions:
Oxidation: Utilize oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.
Reduction: Employ reducing agents like NaBH₄ or LiAlH₄.
Substitution: Conduct in the presence of catalysts such as AlCl₃ or FeCl₃ for electrophilic substitution.
Major Products:
Hydroxylated cyclopentyl derivatives
Reduced amides forming secondary amines
Substituted phenyl derivatives, varying by the electrophile used.
Scientific Research Applications
Chemistry: The compound serves as a molecular scaffold in developing novel synthetic analogs for further studies.
Medicine: The compound's structure suggests possible applications in designing new pharmaceuticals targeting specific protein interactions.
Industry: It is utilized in material sciences, especially in developing polymers with specific functional properties.
Mechanism of Action
The mechanism of action involves interactions with biological macromolecules:
Molecular Targets: Specific proteins or enzymes, potentially influencing cellular pathways.
Pathways Involved: The compound's effects may modulate signaling pathways through receptor binding or enzyme inhibition.
Comparison with Similar Compounds
3-cyclopentyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide: Lacks the fluorine atom on the phenyl ring, which might influence its binding affinity and biological activity.
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-cyclopentylpropanamide: Substitution of fluorine with chlorine alters its chemical reactivity and interaction with biological targets.
Uniqueness: 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide stands out due to the presence of the fluorophenyl group, which can significantly impact its electronic properties, reactivity, and potential therapeutic benefits.
There's quite a breadth to this compound, from synthesis to applications, underlining its significance in scientific research
Properties
IUPAC Name |
3-cyclopentyl-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-13-11-18(12-14-27)24-21(29)10-5-16-3-1-2-4-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYFWOXHQCQYRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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